1-Benzyl-3-pyrrolidinone oxime 1-Benzyl-3-pyrrolidinone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC1273488
InChI: InChI=1S/C11H14N2O/c14-12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2/b12-11+
SMILES: C1CN(CC1=NO)CC2=CC=CC=C2
Molecular Formula: C11H14N2O
Molecular Weight: 190.24g/mol

1-Benzyl-3-pyrrolidinone oxime

CAS No.:

Cat. No.: VC1273488

Molecular Formula: C11H14N2O

Molecular Weight: 190.24g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-pyrrolidinone oxime -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24g/mol
IUPAC Name (NE)-N-(1-benzylpyrrolidin-3-ylidene)hydroxylamine
Standard InChI InChI=1S/C11H14N2O/c14-12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2/b12-11+
Standard InChI Key LFNQMUOLIMKYBH-VAWYXSNFSA-N
Isomeric SMILES C\1CN(C/C1=N/O)CC2=CC=CC=C2
SMILES C1CN(CC1=NO)CC2=CC=CC=C2
Canonical SMILES C1CN(CC1=NO)CC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Basic Information

1-Benzyl-3-pyrrolidinone oxime is derived from the parent compound 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6) which has the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 . The oxime derivative has the molecular formula C₁₁H₁₄N₂O with a molecular weight of approximately 190.24. It features a characteristic C=N-OH (oxime) functional group that replaces the ketone (C=O) group of the parent molecule.

Nomenclature and Synonyms

The compound is known by several synonyms in chemical literature:

  • 1-(phenylmethyl)-3-pyrrolidinone oxime

  • 1-Benzyl-3-pyrrolidinone oxime

  • N-Benzyl-3-pyrrolidinone oxime

  • 1-Benzylpyrrolidin-3-one oxime

The compound's IUPAC name is 1-benzylpyrrolidin-3-one oxime, which systematically identifies its core pyrrolidine structure with the benzyl substituent at position 1 and the oxime group at position 3.

Physical and Chemical Properties

Physical Properties

While complete physical property data for 1-Benzyl-3-pyrrolidinone oxime is limited in the available literature, its properties can be reasonably extrapolated from its parent compound and general oxime characteristics:

PropertyValueNote
Physical StateCrystalline solidTypical for ketoximes
ColorWhite to off-whiteBased on parent compound appearance
Melting PointNot directly reportedExpected to be higher than parent ketone
SolubilitySoluble in organic solventsCharacteristic of oximes
StabilityModerately stableMay be sensitive to strong acids/bases

The parent compound 1-Benzyl-3-pyrrolidinone exists as a clear yellow liquid with a boiling point of 77°C at 0.01 mmHg pressure and a density of 1.091 g/mL at 25°C .

Chemical Reactivity

The oxime functional group confers specific chemical reactivity patterns:

  • It can undergo Beckmann rearrangement to form amides

  • Reduction (e.g., with LiAlH₄) yields amines

  • Dehydration can lead to nitriles

  • The N-OH group exhibits weak acidic properties

  • It can function as a bidentate ligand in coordination chemistry

Synthesis Methods

Direct Oximation of 1-Benzyl-3-pyrrolidinone

The primary synthetic route to 1-Benzyl-3-pyrrolidinone oxime involves the reaction of 1-Benzyl-3-pyrrolidinone with hydroxylamine. The general procedure involves:

  • Preparation of hydroxylamine solution: A solution of hydroxylamine hydrochloride in water is prepared

  • Reaction with ketone: This solution is added dropwise to the ketone substrate (1-Benzyl-3-pyrrolidinone), typically in the presence of a base such as sodium acetate

  • The reaction mixture is maintained at controlled temperature and stirred for several hours

  • Isolation: The product is typically isolated through extraction, filtration, and recrystallization

The hydrochloride salt of the oxime (1-Benzyl-3-pyrrolidinone oxime hydrochloride) can be prepared directly using this method .

Spectroscopic Characterization

Infrared Spectroscopy

The infrared spectrum of 1-Benzyl-3-pyrrolidinone oxime would exhibit characteristic features:

  • Broad O-H stretching band (3200-3600 cm⁻¹) from the oxime hydroxyl

  • C=N stretching band (1640-1690 cm⁻¹) from the oxime functional group

  • Absence of the C=O stretching band (1710-1750 cm⁻¹) that would be present in the parent ketone

  • Aromatic C-H stretching bands (3000-3100 cm⁻¹) from the benzyl group

  • Aliphatic C-H stretching bands (2850-2950 cm⁻¹) from the pyrrolidine ring

Literature indicates that related pyrrolidine oximes show no nitrile bands but display NH bands and conjugated carbonyl absorption patterns that differ from their parent ketones .

Mass Spectrometry

Mass spectral data for 1-Benzyl-3-pyrrolidinone oxime would typically show:

  • Molecular ion peak at m/z 190 (M⁺)

  • Fragment at m/z 91 representing the tropylium ion (C₇H₇⁺), a characteristic fragment from benzyl groups

  • Loss of OH (M⁺-17) producing a fragment at m/z 173

  • Other fragmentation patterns typical of pyrrolidine ring systems

By comparison, the mass spectrum of related compounds shows the benzyl fragment (m/z 91) often appears as the base peak (100% relative abundance) .

Nuclear Magnetic Resonance

¹H-NMR spectroscopy would show:

  • Aromatic protons of the benzyl group (δ 7.2-7.4 ppm)

  • Benzyl methylene protons (δ 3.5-3.7 ppm)

  • Pyrrolidine ring protons (δ 1.8-3.5 ppm)

  • Oxime hydroxyl proton (δ 9.5-11.0 ppm, variable)

¹³C-NMR would show:

  • Aromatic carbons (δ 125-140 ppm)

  • Oxime carbon (C=N-OH) at approximately δ 150-160 ppm

  • Benzyl methylene carbon at approximately δ 60 ppm

  • Pyrrolidine ring carbons (δ 20-60 ppm)

Applications and Uses

Pharmaceutical Applications

1-Benzyl-3-pyrrolidinone oxime serves as a valuable intermediate in pharmaceutical synthesis:

  • It functions as a precursor for the preparation of 1-benzyl-3-aminopyrrolidine through reduction, which is an important pharmacophore in drug development

  • The parent compound is used to prepare chiral, alkenyl sulfoximines leading to highly functionalized diazabicycles, structures with potential pharmacological activity

  • Related oxime derivatives of pyrrolidine-3-carboxylic acid compounds have been studied as potential inhibitors of γ-aminobutyric acid transporter 1 (GAT1), suggesting applications in neuropharmacology

Organic Synthesis Applications

The oxime functional group makes 1-Benzyl-3-pyrrolidinone oxime valuable in various organic transformations:

  • As a protected form of the ketone for selective reactions elsewhere in the molecule

  • As a precursor to amines via reduction reactions

  • As a substrate for Beckmann rearrangement to form lactams

  • As a building block for nitrogen-containing heterocycles with potential biological activity

  • In the preparation of nitrogen-containing ligands for coordination chemistry

Safety AspectDetailsReference
GHS ClassificationLikely irritant (GHS07)
Hazard StatementsLikely H315, H319, H335 (Skin/eye irritation, respiratory irritation)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P305+P351+P338
Storage Conditions2-8°C, air-sensitive

Related Compounds and Derivatives

Parent and Precursor Compounds

  • 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6): The ketone precursor from which the oxime is derived

  • 1-Benzyl-3-pyrrolidinol (CAS: 775-15-5): The reduced alcohol form of the parent ketone

Structurally Related Derivatives

  • 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine (CAS: 74880-17-4): A methylated analog of the target compound

  • 1-Benzyl-3-methylpyrrolidin-2-one (CAS: 108303-99-7): A related pyrrolidinone with the carbonyl at position 2

  • 1-Benzyl-4-carboxamido-3-hydroxy-2-oxo-3-pyrroline: A more complex derivative mentioned in literature

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